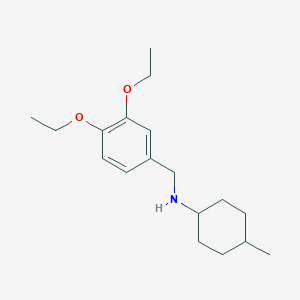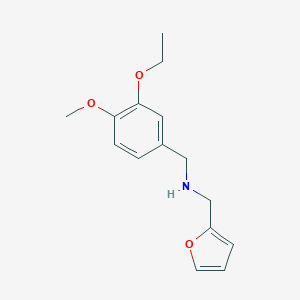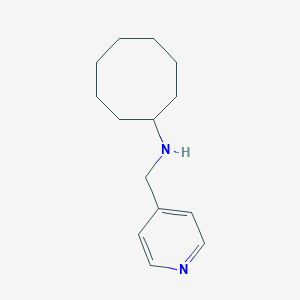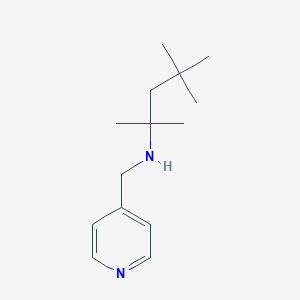![molecular formula C10H14N6S B499447 {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE](/img/structure/B499447.png)
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a pyridine ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE typically involves multiple steps. One common approach is the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromoethylamine, followed by the reaction with 2-pyridinemethanol under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The sulfanyl linkage can undergo redox reactions, modulating the activity of redox-sensitive targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar tetrazole ring but lacks the pyridine and sulfanyl groups.
2-Pyridinemethanol: Contains the pyridine ring but lacks the tetrazole and sulfanyl groups.
5-Methyl-1H-tetrazole: Similar tetrazole ring but lacks the pyridine and sulfanyl groups.
Uniqueness
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(PYRIDIN-2-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring, a pyridine ring, and a sulfanyl linkage. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H14N6S |
|---|---|
Molecular Weight |
250.33g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H14N6S/c1-16-10(13-14-15-16)17-7-6-11-8-9-4-2-3-5-12-9/h2-5,11H,6-8H2,1H3 |
InChI Key |
XUARZXFHJHNDMP-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=N2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499367.png)

![1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B499370.png)

![4-amino-N-{2-[(furan-2-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499377.png)
![4-{[(2-furylmethyl)amino]methyl}benzoic acid](/img/structure/B499378.png)
![2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol](/img/structure/B499379.png)


![N-cyclooctyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B499382.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499383.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B499385.png)
